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Compound of Interest
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Cat. No.: B10799526 Get Quote

Introduction

Lymphocytic choriomeningitis virus (LCMV) is a rodent-borne arenavirus that has become a

cornerstone of viral immunology research. The murine model of LCMV infection is exceptionally

well-characterized, providing critical insights into T-cell responses, viral persistence, and

immunological memory. Within the LCMV proteome, specific peptide epitopes are recognized

by cytotoxic T lymphocytes (CTLs), which are essential for clearing the infection.[1] One of the

most critical and widely studied of these is the nucleoprotein (NP) peptide spanning amino

acids 118-126.

The NP(118-126) epitope, with the sequence H-RPQASGVYM-OH, is an immunodominant,

major histocompatibility complex (MHC) class I-restricted epitope in H-2d mice, such as the

BALB/c strain. It is presented by the H-2Ld molecule and can elicit more than 97% of the total

primary CTL response in these mice, making it an invaluable tool for studying CD8+ T-cell

immunity.[2][3] These application notes provide a detailed overview of the properties,

applications, and experimental protocols involving the LCMV NP(118-126) peptide for

researchers in immunology and drug development.

Properties and Specifications

The NP(118-126) peptide is a synthetic nonapeptide corresponding to the amino acid

sequence from the nucleoprotein of the LCMV Armstrong strain.
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Property Description

Peptide Sequence H-RPQASGVYM-OH

Amino Acid Length 9

MHC Restriction H-2Ld[2][3][4]

Mouse Strain BALB/c (H-2d)

Immunogenicity Immunodominant CD8+ T-cell epitope[5]

Purity (Typical) >90% (HPLC/MS)

Format Freeze-dried powder

Applications
T-cell Immunity Assays, Epitope Mapping,

Vaccine Development

Applications in LCMV Research
The NP(118-126) peptide is a versatile reagent used in a wide array of immunological studies.

Quantification of Antigen-Specific CD8+ T-Cells: The peptide is used to stimulate splenocytes

or peripheral blood mononuclear cells (PBMCs) from LCMV-infected mice. The frequency of

responding CD8+ T-cells is then measured using techniques like Intracellular Cytokine

Staining (ICS) for IFN-γ or ELISPOT assays.[1]

In Vivo and Ex Vivo Cytotoxicity Assays: To assess the functional capacity of LCMV-specific

CTLs, target cells (e.g., P815 cells) are pulsed with the NP(118-126) peptide and co-cultured

with effector T-cells.[6] The specific lysis of these target cells demonstrates the cytotoxic

potential of the T-cell population.

Vaccine Efficacy Studies: The NP(118-126) epitope is frequently incorporated into vaccine

constructs, such as recombinant vaccinia viruses or fusion proteins, to evaluate their ability

to induce protective immunity.[2][7] The magnitude of the NP(118-126)-specific T-cell

response serves as a key correlate of protection against a subsequent lethal LCMV

challenge.[7]
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Studies of Antigen Processing and Presentation: Researchers have used the NP(118-126)

epitope to investigate the cellular machinery responsible for generating MHC class I-binding

peptides. For instance, studies using proteasome or tripeptidyl peptidase II (TPPII) inhibitors

have examined the impact on the presentation of this epitope to specific CTLs.[8]

T-Cell Receptor (TCR) Analysis: The immunodominance of NP(118-126) makes it an ideal

target for studying the TCR repertoire and avidity of antiviral CD8+ T-cells.

Models of Viral Persistence: The strength of the NP(118-126) response is a critical factor in

determining viral clearance versus persistence. Mouse strains lacking the H-2Ld molecule,

and thus unable to present this major epitope, are more susceptible to developing a chronic

carrier state.[3]

Data Presentation
Table 1: Key Immunodominant LCMV Epitopes in Murine Models

Epitope Sequence
MHC
Restriction

Mouse
Strain

Protein
Source

Reference

NP(118-126)
RPQASGVY

M
H-2Ld

BALB/c (H-

2d)
Nucleoprotein [2]

NP(396-404) FQPQNGQFI H-2Db
C57BL/6 (H-

2b)
Nucleoprotein [9][10]

GP(33-41) KAVYNFATM H-2Db
C57BL/6 (H-

2b)
Glycoprotein [9][10]

GP(276-286)
SGVENPGG

YCL
H-2Db

C57BL/6 (H-

2b)
Glycoprotein [9]

GP(283-291) YLFNKSTSI H-2Ld
BALB/c (H-

2d)
Glycoprotein [1][11]

Table 2: Summary of Experimental Data Using NP(118-126)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://kops.uni-konstanz.de/server/api/core/bitstreams/43fb2432-0fc5-4250-9914-ee05da422b23/content
https://academic.oup.com/jimmunol/article/152/10/4976/8048825
https://journals.asm.org/doi/10.1128/JVI.75.14.6273-6278.2001
https://pmc.ncbi.nlm.nih.gov/articles/PMC114915/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3319690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC114915/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3319690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC114915/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1933347/
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1006498&rev=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experiment
Type

Model System Key Finding
Quantitative
Result

Reference

Vaccine

Challenge

BALB/c mice

immunized with

LFn-NP(118-

126) fusion

protein

Immunization

provided

protection

against LCMV

challenge.

>2-log reduction

in spleen viral

titers 93h post-

challenge

compared to

controls.

[7]

Viral Clearance

Infant (2-week-

old) vs. Adult

BALB/c mice

Infant mice show

a delayed and

much weaker

CD8+ T-cell

response.

NP(118-126)-

specific CD8+ T-

cells were >30-

fold lower in

infant mice on

day 7 post-

infection.

[6]

Antigen

Processing

J774 cells (H-2d)

infected with

LCMV-WE

Inhibition of

TPPII with AAF-

CMK did not

affect NP(118-

126)

presentation.

No significant

difference in % of

IFN-γ+ CD8+

cells between

treated and

untreated cells.

[8]

Transgenic

Model

WAP-TNP

transgenic

BALB/c mice

expressing NP

epitope

LCMV infection

elicits a strong

cytotoxic

response against

epitope-

expressing cells.

Similar

frequencies of

NP(118-126)-

specific CD8+

cells in

transgenic and

wild-type mice.

[5]

Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is used to quantify the frequency of NP(118-126)-specific CD8+ T-cells from the

spleens of LCMV-infected mice.
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Materials:

Spleen from LCMV-infected BALB/c mouse (e.g., 8 days post-infection)

RPMI-1640 medium with 10% FCS

NP(118-126) peptide (e.g., from JPT Peptide Technologies or GenScript)[12]

Brefeldin A (BFA)

Anti-mouse CD16/CD32 (Fc block)

Fluorochrome-conjugated antibodies: anti-CD8a, anti-IFN-γ

Fixation/Permeabilization solution

FACS buffer (PBS + 2% FCS)

96-well round-bottom plate

Flow cytometer

Procedure:

Prepare Splenocytes: Aseptically remove the spleen and prepare a single-cell suspension by

mechanical disruption through a 70 µm cell strainer. Lyse red blood cells using ACK lysis

buffer. Wash cells and resuspend in RPMI-10.

Cell Stimulation: Plate 1-2 x 10^6 splenocytes per well. Add NP(118-126) peptide to a final

concentration of 1 µM.[11] Use an irrelevant peptide or media alone as a negative control.

Inhibit Cytokine Secretion: Add Brefeldin A (BFA) to a final concentration of 10 µg/ml.[11]

Incubation: Incubate the plate for 5 hours at 37°C, 5% CO2.[11]

Surface Staining: Wash cells with FACS buffer. Block Fc receptors with anti-CD16/CD32 for

15 minutes. Add anti-CD8a antibody and incubate for 30 minutes at 4°C in the dark.
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Fix and Permeabilize: Wash cells. Resuspend in fixation/permeabilization buffer and

incubate for 20 minutes at 4°C.

Intracellular Staining: Wash cells with permeabilization buffer. Add anti-IFN-γ antibody and

incubate for 30 minutes at 4°C in the dark.

Acquisition: Wash cells and resuspend in FACS buffer. Acquire samples on a flow cytometer.

Analysis: Gate on CD8+ lymphocytes and quantify the percentage of cells that are positive

for IFN-γ.

Protocol 2: In Vivo Cytotoxicity Assay

This protocol measures the in vivo killing of peptide-pulsed target cells.

Materials:

LCMV-immune and naive BALB/c mice

Syngeneic splenocytes (from a naive donor mouse)

NP(118-126) peptide

Irrelevant control peptide

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g.,

CFSE^high and CFSE^low)

PBS

Procedure:

Prepare Target Cells: Prepare a single-cell suspension of splenocytes from a naive BALB/c

mouse.

Label Target Populations:

Split the splenocytes into two populations.
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Label one population with a high concentration of CFSE (e.g., 5 µM). This will be the

NP(118-126) target population (CFSE^high).

Label the second population with a low concentration of CFSE (e.g., 0.5 µM). This will be

the control population (CFSE^low).

Peptide Pulsing:

Wash the CFSE^high cells and pulse with 1 µM NP(118-126) peptide for 60 minutes at

37°C.

Wash the CFSE^low cells and pulse with 1 µM of an irrelevant control peptide for 60

minutes at 37°C.

Inject Cells: Mix the two labeled populations at a 1:1 ratio. Inject approximately 10-20 x 10^6

total cells intravenously into both LCMV-immune and naive control mice.

Incubation: Allow 4-6 hours for in vivo killing to occur.

Analysis: Harvest spleens from recipient mice and prepare single-cell suspensions. Analyze

by flow cytometry to detect the CFSE^high and CFSE^low populations.

Calculate Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 -

(ratio immune / ratio naive)] x 100, where ratio = (%CFSE^high / %CFSE^low).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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